molecular formula C16H14O B12888532 5,7-Dimethyl-2-phenyl-1-benzofuran CAS No. 59483-17-9

5,7-Dimethyl-2-phenyl-1-benzofuran

Cat. No.: B12888532
CAS No.: 59483-17-9
M. Wt: 222.28 g/mol
InChI Key: GXAAFCGTVSTKPJ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-phenylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. This specific compound is notable for its structural features, which include two methyl groups at positions 5 and 7, and a phenyl group at position 2. These structural modifications confer unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-2-phenylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Wittig reaction, which involves the photochemical reaction of suitable precursors to form the benzofuran ring . This method is advantageous due to its relatively mild reaction conditions and high specificity.

Industrial Production Methods: Industrial production of 5,7-Dimethyl-2-phenylbenzofuran may involve catalytic processes to ensure high yield and purity. Recent advancements in catalytic strategies have enabled more efficient synthesis of benzofuran derivatives . These methods often employ metal catalysts and optimized reaction conditions to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyl-2-phenylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed.

Major Products: The major products formed from these reactions include various substituted benzofurans, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

5,7-Dimethyl-2-phenylbenzofuran has garnered significant interest in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-phenylbenzofuran involves its interaction with specific molecular targets. For instance, benzofuran derivatives have been shown to inhibit enzymes such as tyrosinase and topoisomerase, which are involved in critical biological pathways . The compound’s structural features enable it to bind to these targets effectively, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

    2-Phenylbenzofuran: Lacks the methyl groups at positions 5 and 7, resulting in different chemical and biological properties.

    5,7-Dimethylbenzofuran: Lacks the phenyl group at position 2, which affects its reactivity and applications.

Uniqueness: 5,7-Dimethyl-2-phenylbenzofuran is unique due to the combined presence of methyl groups and a phenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

59483-17-9

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

5,7-dimethyl-2-phenyl-1-benzofuran

InChI

InChI=1S/C16H14O/c1-11-8-12(2)16-14(9-11)10-15(17-16)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

GXAAFCGTVSTKPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(O2)C3=CC=CC=C3)C

Origin of Product

United States

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